molecular formula C10H6BrF2NO B11844740 4-(bromomethyl)-7,8-difluoro-3H-quinolin-2-one

4-(bromomethyl)-7,8-difluoro-3H-quinolin-2-one

Cat. No.: B11844740
M. Wt: 274.06 g/mol
InChI Key: PYMABPZBCOERNK-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-7,8-difluoro-3H-quinolin-2-one is an organic compound that belongs to the quinolinone family. This compound is characterized by the presence of a bromomethyl group at the 4th position and two fluorine atoms at the 7th and 8th positions on the quinolinone ring. Quinolinones are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromomethyl)-7,8-difluoro-3H-quinolin-2-one typically involves multiple steps

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes typically use automated reactors and precise control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-7,8-difluoro-3H-quinolin-2-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminomethyl derivatives, while oxidation can produce quinolinone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

4-(Bromomethyl)-7,8-difluoro-3H-quinolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-7,8-difluoro-3H-quinolin-2-one involves its interaction with biological macromolecules such as DNA and proteins. The bromomethyl group can form covalent bonds with nucleophilic sites on these macromolecules, leading to the inhibition of their normal functions. This interaction can disrupt cellular processes and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bromomethyl)-7,8-difluoro-3H-quinolin-2-one is unique due to the presence of both bromomethyl and difluoro groups on the quinolinone core. This combination imparts distinct electronic and steric properties, making it a valuable compound for various research applications. Its ability to form covalent bonds with biological macromolecules sets it apart from other similar compounds, enhancing its potential as a therapeutic agent.

Properties

Molecular Formula

C10H6BrF2NO

Molecular Weight

274.06 g/mol

IUPAC Name

4-(bromomethyl)-7,8-difluoro-3H-quinolin-2-one

InChI

InChI=1S/C10H6BrF2NO/c11-4-5-3-8(15)14-10-6(5)1-2-7(12)9(10)13/h1-2H,3-4H2

InChI Key

PYMABPZBCOERNK-UHFFFAOYSA-N

Canonical SMILES

C1C(=C2C=CC(=C(C2=NC1=O)F)F)CBr

Origin of Product

United States

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